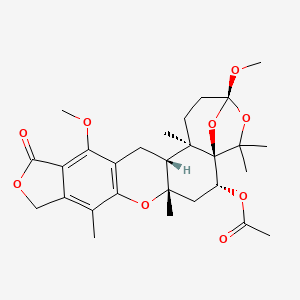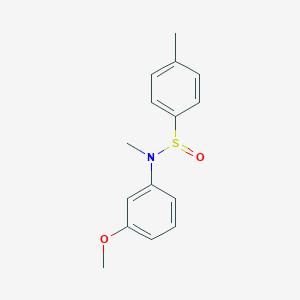
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide group attached to a benzene ring, which is further substituted with a methoxy group and a dimethyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide typically involves the reaction of 3-methoxyaniline with 4-dimethylbenzenesulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Sodium hydride, potassium tert-butoxide; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfonamide.
Reduction: N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfinamide derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds with biological molecules, which can affect their function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide can be compared with other similar compounds, such as:
N-(3-Methoxyphenyl)-N-methylbenzene-1-sulfinamide: Similar structure but with one less methyl group, which can affect its reactivity and biological activity.
N-(4-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfinamide: The position of the methoxy group is different, which can influence its chemical properties and interactions with biological targets.
N-(3-Methoxyphenyl)-N,4-dimethylbenzene-1-sulfonamide: The sulfinamide group is oxidized to a sulfonamide group, resulting in different chemical and biological properties.
Propriétés
Numéro CAS |
87433-15-6 |
|---|---|
Formule moléculaire |
C15H17NO2S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-N,4-dimethylbenzenesulfinamide |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-9-15(10-8-12)19(17)16(2)13-5-4-6-14(11-13)18-3/h4-11H,1-3H3 |
Clé InChI |
JAKSPFKKPPBQOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)N(C)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


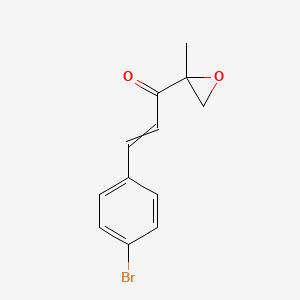
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)

![Methyl [amino(nitroamino)methylidene]carbamodithioate](/img/structure/B14408517.png)

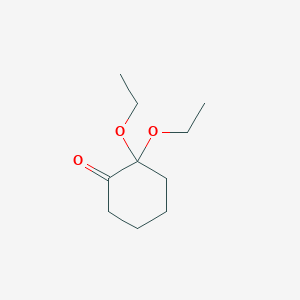
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
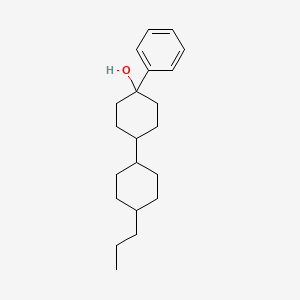
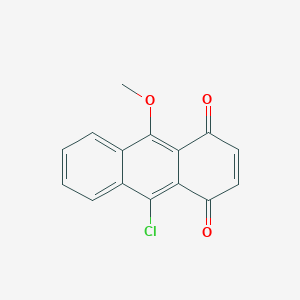
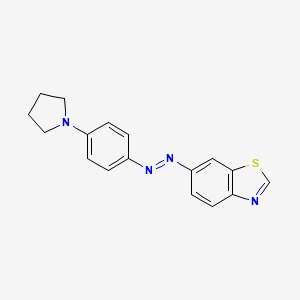

![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)

